REACTION_CXSMILES
|
O[CH:2]1[CH2:6][C:5]2=[C:7]([C:14]([O:16][CH3:17])=[O:15])[CH:8]=[CH:9][C:10]([N+:11]([O-:13])=[O:12])=[C:4]2[O:3]1.O>P(=O)(O)(O)O>[N+:11]([C:10]1[CH:9]=[CH:8][C:7]([C:14]([O:16][CH3:17])=[O:15])=[C:5]2[C:4]=1[O:3][CH:2]=[CH:6]2)([O-:13])=[O:12]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
OC1OC=2C(C1)=C(C=CC2[N+](=O)[O-])C(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
P(O)(O)(O)=O
|
Type
|
CUSTOM
|
Details
|
stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
puted into a 100° C.
|
Type
|
STIRRING
|
Details
|
stirred for another 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (50 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with saturated sodium carbonate solution (50 mL×3) and saturated sodium chloride solution (50 mL×3) successively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=C2C=COC21)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.63 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 33.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |